hPXR Binding Affinity vs. Non-fluorinated Indene-1-acetamide Comparator
The racemic 2,2,2-trifluoro-N-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide exhibits an IC₅₀ of 10 nM in a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay against the human pregnane X receptor (hPXR) [1]. In contrast, a close structural analog lacking the trifluoromethyl group on the acetamide moiety—(S)-N-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide—showed no detectable binding in the same assay format up to 10 µM, indicating a >1000-fold decrease in affinity [2]. This stark difference demonstrates that the CF₃ group is a critical pharmacophoric element for hPXR engagement.
| Evidence Dimension | hPXR competitive binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 10 nM |
| Comparator Or Baseline | (S)-N-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide: IC₅₀ > 10,000 nM |
| Quantified Difference | >1000-fold selectivity for the trifluoroacetamide analog |
| Conditions | TR-FRET hPXR competitive binding assay, recombinant protein, room temperature |
Why This Matters
This >1000-fold affinity advantage directly translates to target engagement potency; procurement of the non-fluorinated analog would fail to modulate hPXR at pharmacologically relevant concentrations.
- [1] BindingDB. BDBM429599: US10550091, No. LC-8; US10947203, No. LC-8. Affinity Data: IC₅₀ = 10 nM (hPXR TR-FRET competitive binding assay). View Source
- [2] Patent US10550091. Compounds and methods for the treatment of PXR-mediated diseases. Example compound LC-8 and comparator data. View Source
